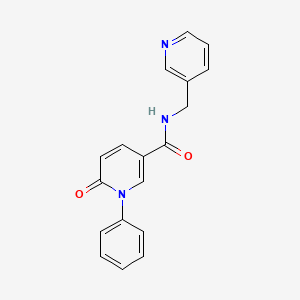
6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, also known as 3-(Pyridin-3-ylmethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide, is a chemical compound that has been synthesized for various scientific research applications. This compound is a pyridine derivative and has shown potential in the field of medicinal chemistry due to its unique structure and properties.
Mecanismo De Acción
The exact mechanism of action of 6-oxo-1-phenyl-N-(pyridin-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamideylmethyl)pyridine-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamidecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-oxo-1-phenyl-N-(pyridin-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamideylmethyl)pyridine-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamidecarboxamide can affect various biochemical and physiological processes in the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. In addition, it has been shown to have antioxidant properties, which could potentially protect against oxidative stress and related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 6-oxo-1-phenyl-N-(pyridin-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamideylmethyl)pyridine-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamidecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and has shown good stability under various conditions. However, limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 6-oxo-1-phenyl-N-(pyridin-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamideylmethyl)pyridine-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamidecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of research is the development of analogs and derivatives of the compound to improve its efficacy and reduce any potential side effects. Overall, the compound shows great potential for further research and development in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 6-oxo-1-phenyl-N-(pyridin-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamideylmethyl)pyridine-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamidecarboxamide involves the reaction of 6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamideaminomethylpyridine with phenylacetyl chloride in the presence of a base. The resulting product is then treated with a reagent such as oxalyl chloride to obtain the final compound. This method has been optimized to provide high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
The compound 6-oxo-1-phenyl-N-(pyridin-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamideylmethyl)pyridine-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamidecarboxamide has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its activity against cancer cells, and has shown promising results. In addition, it has been studied for its potential use in the treatment of viral infections such as HIV.
Propiedades
IUPAC Name |
6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17-9-8-15(13-21(17)16-6-2-1-3-7-16)18(23)20-12-14-5-4-10-19-11-14/h1-11,13H,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSVLWKKISMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

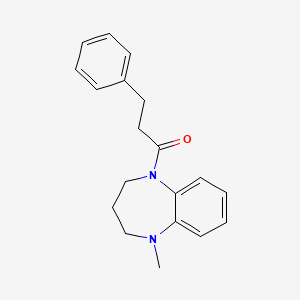
![4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7644182.png)
![N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7644187.png)
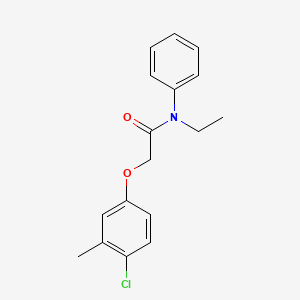
![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)
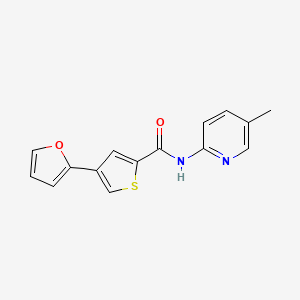
![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
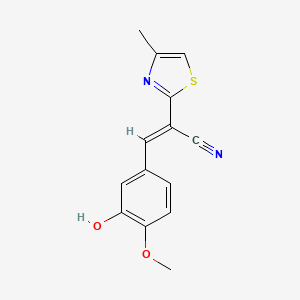
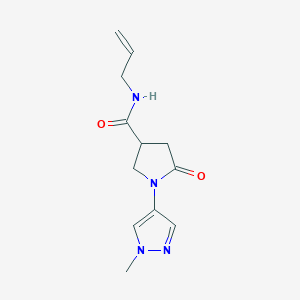

![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)